molecular formula C13H19NS B13955926 (R)-2-(1-benzylpyrrolidin-3-yl)ethanethiol

(R)-2-(1-benzylpyrrolidin-3-yl)ethanethiol

Cat. No.: B13955926
M. Wt: 221.36 g/mol
InChI Key: IEQJEGKMPSHREI-CYBMUJFWSA-N
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Description

®-2-(1-benzylpyrrolidin-3-yl)ethanethiol: is a chiral compound characterized by the presence of a pyrrolidine ring, a benzyl group, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of ®-2-(1-benzylpyrrolidin-3-yl)ethanethiol typically begins with commercially available starting materials such as ®-pyrrolidine and benzyl bromide.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods: Industrial production of ®-2-(1-benzylpyrrolidin-3-yl)ethanethiol may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiol group in ®-2-(1-benzylpyrrolidin-3-yl)ethanethiol can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: ®-2-(1-benzylpyrrolidin-3-yl)ethanethiol can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the catalysts.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Due to its chiral nature, ®-2-(1-benzylpyrrolidin-3-yl)ethanethiol can be explored as a potential drug candidate or as a building block for the synthesis of pharmaceuticals.

Industry:

    Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of ®-2-(1-benzylpyrrolidin-3-yl)ethanethiol depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

    (S)-2-(1-benzylpyrrolidin-3-yl)ethanethiol: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    2-(1-benzylpyrrolidin-3-yl)ethanol: A similar compound with a hydroxyl group instead of a thiol group.

    2-(1-benzylpyrrolidin-3-yl)ethanamine: A similar compound with an amine group instead of a thiol group.

Uniqueness:

    Chirality: The ®-enantiomer may exhibit different biological activities and properties compared to the (S)-enantiomer.

    Functional Group:

Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

2-[(3R)-1-benzylpyrrolidin-3-yl]ethanethiol

InChI

InChI=1S/C13H19NS/c15-9-7-13-6-8-14(11-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2/t13-/m1/s1

InChI Key

IEQJEGKMPSHREI-CYBMUJFWSA-N

Isomeric SMILES

C1CN(C[C@H]1CCS)CC2=CC=CC=C2

Canonical SMILES

C1CN(CC1CCS)CC2=CC=CC=C2

Origin of Product

United States

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